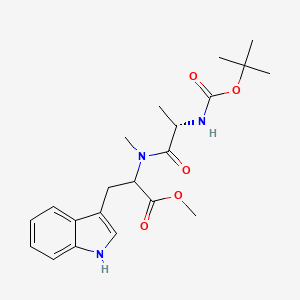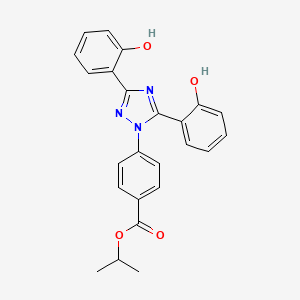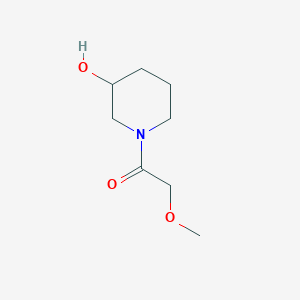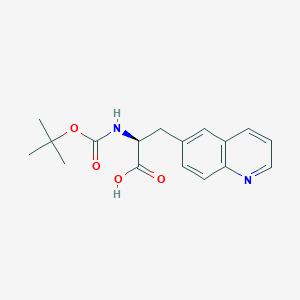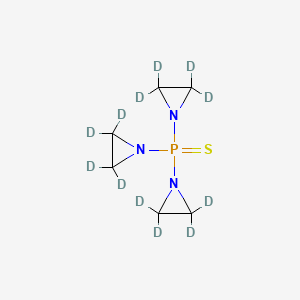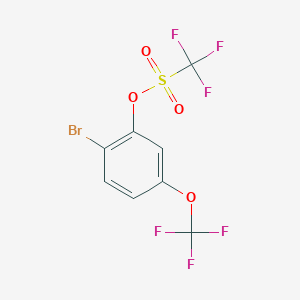
Tamoxifen-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tamoxifen-13C6 is a labeled form of tamoxifen, a selective estrogen receptor modulator widely used in the treatment of estrogen receptor-positive breast cancer. The “13C6” label indicates that six carbon atoms in the tamoxifen molecule are replaced with the carbon-13 isotope, which is useful in various analytical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tamoxifen-13C6 involves the incorporation of carbon-13 labeled precursors into the tamoxifen molecule. One common method is the coupling of an alkenyllithium reagent with a high (Z/E) selectivity using a palladium nanoparticle-based catalyst . This method provides excellent atom economy and reaction efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled precursors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification using liquid chromatography and verification using mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Tamoxifen-13C6 undergoes various chemical reactions, including:
Oxidation: Conversion to metabolites such as 4-hydroxytamoxifen and N-desmethyltamoxifen.
Reduction: Formation of less active metabolites.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include cytochrome P450 enzymes for oxidation and reducing agents for reduction reactions. Typical conditions involve controlled temperatures and pH levels to ensure specific reaction pathways .
Major Products Formed
The major products formed from these reactions include active metabolites like 4-hydroxytamoxifen and endoxifen, which are significantly more potent than tamoxifen itself .
Scientific Research Applications
Tamoxifen-13C6 is extensively used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for the quantification of tamoxifen and its metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS).
Biology: In studies involving the metabolism and pharmacokinetics of tamoxifen.
Medicine: For therapeutic drug monitoring and to understand the drug’s efficacy and safety profile.
Industry: In the development of new pharmaceuticals and in quality control processes
Mechanism of Action
Tamoxifen-13C6 exerts its effects by binding to estrogen receptors on tumors and other tissues, forming a nuclear complex that decreases DNA synthesis and inhibits estrogen effects. This action is primarily cytostatic, meaning it halts cell growth rather than killing cells. The compound also engages mitochondrial estrogen receptors, impacting pathways like manganese superoxide dismutase activity, which influences reactive oxygen species levels and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Endoxifen: A potent metabolite of tamoxifen with similar antiestrogenic activity.
4-Hydroxytamoxifen: Another active metabolite with high potency.
Raloxifene: Another selective estrogen receptor modulator used in the treatment of osteoporosis and breast cancer prevention.
Uniqueness
Tamoxifen-13C6 is unique due to its carbon-13 labeling, which allows for precise analytical studies and tracking in metabolic research. This labeling provides a significant advantage in understanding the pharmacokinetics and dynamics of tamoxifen and its metabolites .
Properties
Molecular Formula |
C26H29NO |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-[4-[(Z)-1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-phenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-/i6+1,9+1,10+1,13+1,14+1,22+1 |
InChI Key |
NKANXQFJJICGDU-JTAPQUQISA-N |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


